REACTION_CXSMILES
|
C(OCCO)C.Br[C:8]1[N:13]([C:14]2C=CC(C)=C[CH:15]=2)[C:12](=[O:21])[CH:11]=[C:10]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:9]=1.C(N)C[NH2:30]>>[O:21]=[C:12]1[N:13]2[CH2:14][CH2:15][NH:30][C:8]2=[CH:9][C:10]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:11]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
6-bromo-1-(4-methylphenyl)-4-phenyl-2-pyridone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(N1C1=CC=C(C=C1)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, by treating the reaction mixture as in Example 5, 0.35 g
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(C=C2N1CCN2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |